4,4,8-Trimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
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Overview
Description
4,4,8-Trimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrimidinylsulfanyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-Trimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of substituted quinolines through intramolecular Friedel–Crafts alkylation of haloacetyl derivatives . The reaction conditions often include the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,8-Trimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrazine hydrate or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylsulfanyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrazine hydrate in aqueous solution or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-1,2-dione derivatives, while reduction can produce pyrroloquinoline-2-ones .
Scientific Research Applications
4,4,8-Trimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of protein kinases and other enzymes.
Mechanism of Action
The mechanism of action of 4,4,8-Trimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with specific molecular targets, such as protein kinases and blood coagulation factors . The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione: A closely related compound with similar biological activities.
Pyrrolopyrazine derivatives: Compounds with a similar pyrrolo structure, known for their antimicrobial and kinase inhibitory activities.
Uniqueness
4,4,8-Trimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is unique due to the presence of the pyrimidinylsulfanyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other pyrroloquinoline derivatives and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C19H17N3O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6,11,11-trimethyl-9-(pyrimidin-2-ylsulfanylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C19H17N3O2S/c1-11-7-13-12(10-25-18-20-5-4-6-21-18)9-19(2,3)22-15(13)14(8-11)16(23)17(22)24/h4-9H,10H2,1-3H3 |
InChI Key |
BJUPGJJPZXHYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CSC4=NC=CC=N4)(C)C |
Origin of Product |
United States |
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